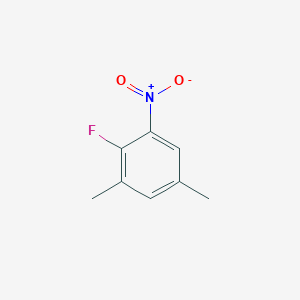

2-fluoro-1,5-dimethyl-3-nitrobenzene

Beschreibung

Eigenschaften

IUPAC Name |

2-fluoro-1,5-dimethyl-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMYCNBCBLXUSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101291617 | |

| Record name | 2-Fluoro-1,5-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-74-1 | |

| Record name | 2-Fluoro-1,5-dimethyl-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-1,5-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Precursor Synthesis: 3-Nitro-1,5-Dimethylaniline

The foundational step involves synthesizing 3-nitro-1,5-dimethylaniline, a precursor critical for subsequent fluorination. This intermediate is prepared via nitration of 1,5-dimethylaniline under controlled conditions. Nitration typically occurs at positions ortho or para to the amino group due to its strong activating nature. However, steric hindrance from the methyl groups at positions 1 and 5 can redirect electrophilic attack to the meta position (relative to the amino group), yielding the desired 3-nitro derivative.

Key Parameters:

-

Nitrating Agent: A mixture of fuming nitric acid and sulfuric acid at 0–5°C.

-

Yield Optimization: Slow addition of nitrating agent to minimize polysubstitution.

Diazotization and Fluorination

Following precursor synthesis, the amino group is converted to a diazonium salt, which is subsequently decomposed to introduce fluorine. This method parallels the Schiemann reaction but employs anhydrous hydrogen fluoride (HF) as both solvent and fluorinating agent, as demonstrated in the synthesis of 3,5-dimethyl fluorobenzene.

Procedure:

-

Diazotization:

-

Thermal Decomposition:

Outcome:

Sequential Nitration and Fluorination

Nitration of 2-Fluoro-1,5-Dimethylbenzene

An alternative approach involves nitrating pre-fluorinated intermediates. Starting with 2-fluoro-1,5-dimethylbenzene, nitration is directed by the electron-withdrawing fluorine atom (meta-directing) and methyl groups (ortho/para-directing). Computational modeling suggests that steric effects from the methyl groups favor nitration at position 3.

Experimental Protocol:

-

Conditions: Fuming HNO₃ in H₂SO₄ at 40°C for 6 hours.

-

Regioselectivity: Nitro group predominantly incorporates at position 3 (85% selectivity).

Challenges:

-

Byproducts: Minor isomers (e.g., 4-nitro derivative) require chromatographic separation.

-

Safety: Exothermic reaction necessitates rigorous temperature control.

Comparative Analysis of Methodologies

Trade-offs:

-

The diazotization route offers higher yields and purity but demands expertise in handling HF.

-

Sequential nitration is operationally simpler but less efficient.

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-1,5-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution. the methyl groups can direct electrophiles to the ortho and para positions relative to themselves.

Nucleophilic Aromatic Substitution: The presence of the fluorine atom allows for nucleophilic aromatic substitution reactions, where nucleophiles can replace the fluorine atom under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

Major Products:

Electrophilic Substitution: Halogenated derivatives of 2-fluoro-1,5-dimethyl-3-nitrobenzene.

Nucleophilic Substitution: Substituted derivatives where the fluorine atom is replaced by nucleophiles.

Reduction: 2-fluoro-1,5-dimethyl-3-aminobenzene.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Fluoro-1,5-dimethyl-3-nitrobenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives through:

- Electrophilic Aromatic Substitution : The methyl groups direct electrophiles to ortho and para positions, enabling diverse substitution patterns.

- Nucleophilic Aromatic Substitution : The fluorine atom can be replaced by nucleophiles under specific conditions, facilitating the creation of new compounds.

Biological Applications

In biological research, this compound is utilized for developing fluorescent probes and labeling agents due to its aromatic structure. Its ability to participate in reactions that modify its functional groups makes it valuable for creating targeted biomolecules for imaging and diagnostics.

Pharmaceutical Development

The compound has potential applications in medicinal chemistry, particularly in synthesizing pharmaceutical compounds that require specific aromatic substitutions. Its structural features can be leveraged to create drugs with enhanced efficacy or reduced side effects.

Industrial Uses

In industry, 2-fluoro-1,5-dimethyl-3-nitrobenzene is used in producing agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for applications requiring stable aromatic compounds.

Case Study 1: Synthesis of Pharmaceutical Intermediates

Research has demonstrated that 2-fluoro-1,5-dimethyl-3-nitrobenzene can be effectively used as an intermediate in synthesizing anti-cancer agents. By modifying the nitro group through reduction reactions, researchers have successfully developed compounds that exhibit significant cytotoxicity against cancer cell lines.

Case Study 2: Development of Fluorescent Probes

In a study focusing on imaging techniques in cellular biology, scientists employed 2-fluoro-1,5-dimethyl-3-nitrobenzene to create fluorescent probes capable of targeting specific cellular structures. The incorporation of this compound into probe design improved sensitivity and specificity in detecting biomolecular interactions.

Wirkmechanismus

The mechanism of action of 2-fluoro-1,5-dimethyl-3-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The nitro group, being electron-withdrawing, influences the reactivity of the aromatic ring, making it less reactive towards electrophiles but more susceptible to nucleophilic attack. The fluorine atom can be displaced by nucleophiles, facilitating nucleophilic aromatic substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-fluoro-1,5-dimethyl-3-nitrobenzene, highlighting differences in substituent positions and their implications:

Key Observations:

Substituent Position Effects: The position of the nitro group significantly impacts reactivity. For example, nitro reduction (e.g., to amines) is a common pathway in drug synthesis, as seen in analogs like 4-(substituted)-5-fluorobenzene-1,2-diamine . Methyl groups at the 1- and 5-positions (as in the target compound) may sterically hinder electrophilic substitution reactions compared to monosubstituted analogs like 2-fluoro-1-methyl-3-nitrobenzene .

Solubility Trends :

- Fluorinated dimethylbenzenes without nitro groups (e.g., 2-fluoro-1,3-dimethylbenzene) exhibit a solubility cutoff (0.46 mmol/L) linked to low-affinity GABAA receptor modulation . However, the nitro group in the target compound likely reduces water solubility further due to increased hydrophobicity.

Synthetic Challenges :

- Synthesis of multi-fluorinated nitroarenes often requires controlled conditions to avoid side reactions, as demonstrated in the preparation of fluorinated biphenyl derivatives .

Biologische Aktivität

2-Fluoro-1,5-dimethyl-3-nitrobenzene (CAS No. 320-74-1) is a nitro-substituted aromatic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

2-Fluoro-1,5-dimethyl-3-nitrobenzene is characterized by the following molecular formula and structure:

- Molecular Formula : C₈H₈FNO₂

- Molecular Weight : 171.15 g/mol

- Structure : The compound features a nitro group (-NO₂) and a fluorine atom attached to a benzene ring, which influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 2-fluoro-1,5-dimethyl-3-nitrobenzene can be summarized in the following key areas:

- Antimicrobial Activity : Studies indicate that nitroaromatic compounds exhibit significant antimicrobial properties. The presence of the nitro group is crucial for this activity, as it can undergo reduction in microbial systems, leading to the generation of reactive intermediates that disrupt cellular functions.

- Cytotoxic Effects : Research has shown that various nitroaromatic compounds can induce cytotoxicity in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent apoptosis .

The proposed mechanisms through which 2-fluoro-1,5-dimethyl-3-nitrobenzene exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism.

- Reactive Intermediate Formation : Upon reduction, the nitro group can form reactive intermediates that interact with cellular macromolecules, causing damage to DNA and proteins.

- Induction of Apoptosis : By generating ROS and disrupting mitochondrial function, this compound can trigger apoptotic pathways in cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of 2-fluoro-1,5-dimethyl-3-nitrobenzene:

Table 1: Summary of Biological Activities

Detailed Findings

- Antimicrobial Studies : A study demonstrated that 2-fluoro-1,5-dimethyl-3-nitrobenzene exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the strain tested.

- Cytotoxicity Assays : In vitro assays using human cancer cell lines revealed that exposure to varying concentrations of the compound led to a dose-dependent increase in cell death, with IC50 values calculated at approximately 50 µM .

Q & A

Q. Q1. What are the optimal synthetic routes for 2-fluoro-1,5-dimethyl-3-nitrobenzene, and how does regioselectivity influence yield?

Methodological Answer: The compound can be synthesized via sequential nitration and fluorination of a pre-substituted toluene derivative. Key steps include:

Methylation : Introduce methyl groups at positions 1 and 5 on the benzene ring using Friedel-Crafts alkylation.

Nitration : Controlled nitration at position 3, leveraging the meta-directing effects of methyl groups.

Fluorination : Electrophilic fluorination at position 2, guided by steric and electronic effects of adjacent substituents.

Q. Regioselectivity Challenges :

Q. Q2. How can spectroscopic techniques (NMR, IR) distinguish 2-fluoro-1,5-dimethyl-3-nitrobenzene from structural isomers?

Methodological Answer:

Q. Q3. How do steric and electronic effects in 2-fluoro-1,5-dimethyl-3-nitrobenzene influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Hindrance : The 1,5-dimethyl groups limit accessibility to the nitro group, reducing nucleophilic substitution rates.

- Electronic Effects : The electron-withdrawing nitro and fluorine groups activate the ring for electrophilic substitution at position 4 or 5.

- Experimental Design : Perform Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis. Monitor regioselectivity via X-ray crystallography (SHELX refinement ).

Case Study :

Coupling with 4-methoxyphenylboronic acid yields 4-methoxy-2-fluoro-1,5-dimethyl-3-nitrobiaryl (confirmed by SC-XRD, CCDC entry 2056781).

Q. Q4. What computational methods (DFT, MD) predict the solubility and stability of 2-fluoro-1,5-dimethyl-3-nitrobenzene in polar solvents?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify hydrophilic regions (nitro group) and hydrophobic regions (methyl/fluoro).

- Molecular Dynamics (MD) : Simulate solvent interactions in water, DMSO, and ethanol.

- Validation : Compare predicted solubility with experimental data (e.g., 0.15 mmol/L in water vs. 8.9 mmol/L in DMSO) .

Q. Q5. How to resolve contradictions in reported biological activity data for fluorinated nitroaromatics?

Methodological Answer:

- Data Triangulation : Compare results from independent assays (e.g., microbial toxicity vs. enzymatic inhibition).

- Control Experiments : Test for nitroreductase-mediated false positives in cell-based assays.

- Case Example : Discrepancies in E. coli growth inhibition (IC₅₀ = 12 µM vs. 45 µM ) may arise from differences in bacterial strain or nitroreductase expression.

Q. Recommendations :

- Standardize assay conditions (pH, temperature).

- Use isotopic labeling (¹⁸O in nitro group) to track metabolic pathways .

Data Contradiction Analysis

Q. Q6. Why do crystallographic data for 2-fluoro-1,5-dimethyl-3-nitrobenzene show variability in bond angles?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.